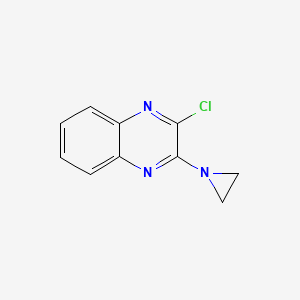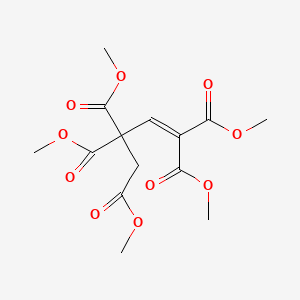
Pentamethyl but-1-ene-1,1,3,3,4-pentacarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentamethyl but-1-ene-1,1,3,3,4-pentacarboxylate is an organic compound with a complex structure. It consists of 18 hydrogen atoms, 14 carbon atoms, and 10 oxygen atoms, making a total of 42 atoms . This compound is notable for its multiple ester groups and its unique structural configuration.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of pentamethyl but-1-ene-1,1,3,3,4-pentacarboxylate typically involves the esterification of but-1-ene-1,1,3,3,4-pentacarboxylic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and controlled temperature and pressure conditions are crucial to ensure the efficiency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Pentamethyl but-1-ene-1,1,3,3,4-pentacarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products
Oxidation: The major products are carboxylic acids.
Reduction: The major products are alcohols.
Substitution: The products depend on the nucleophile used, resulting in various substituted esters.
Aplicaciones Científicas De Investigación
Pentamethyl but-1-ene-1,1,3,3,4-pentacarboxylate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in the study of ester hydrolysis and enzyme-catalyzed reactions.
Industry: The compound is used in the production of polymers and as a plasticizer in various materials.
Mecanismo De Acción
The mechanism by which pentamethyl but-1-ene-1,1,3,3,4-pentacarboxylate exerts its effects involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release the corresponding acids and alcohols, which can then participate in further biochemical pathways. The compound’s multiple ester groups make it a versatile intermediate in organic synthesis.
Comparación Con Compuestos Similares
Similar Compounds
But-1-ene-1,1,3,3,4-pentacarboxylic acid: The parent acid of pentamethyl but-1-ene-1,1,3,3,4-pentacarboxylate.
Dimethyl but-1-ene-1,1,3,3,4-pentacarboxylate: A similar ester with fewer methyl groups.
Uniqueness
This compound is unique due to its high degree of methylation, which affects its reactivity and solubility. The multiple ester groups also provide multiple sites for chemical modification, making it a valuable compound in synthetic chemistry.
Propiedades
Número CAS |
92078-63-2 |
|---|---|
Fórmula molecular |
C14H18O10 |
Peso molecular |
346.29 g/mol |
Nombre IUPAC |
pentamethyl but-1-ene-1,1,3,3,4-pentacarboxylate |
InChI |
InChI=1S/C14H18O10/c1-20-9(15)7-14(12(18)23-4,13(19)24-5)6-8(10(16)21-2)11(17)22-3/h6H,7H2,1-5H3 |
Clave InChI |
QPLQOMFWNZNAPO-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CC(C=C(C(=O)OC)C(=O)OC)(C(=O)OC)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




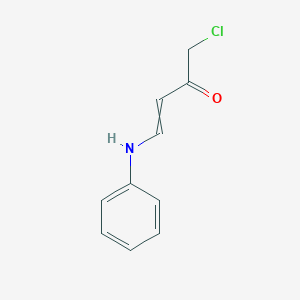
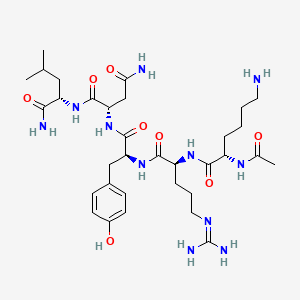

![N-(2-Chlorophenyl)-4-[(dimethylsulfamoyl)amino]benzamide](/img/structure/B14360167.png)
![2,2,2-Trichloro-N-[(Z)-chloro(phenylimino)methyl]ethanimidoyl chloride](/img/structure/B14360175.png)
![1,1-Bis[(2-methylprop-2-en-1-yl)oxy]butane](/img/structure/B14360177.png)
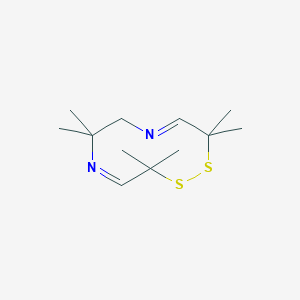
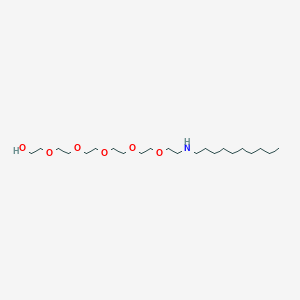
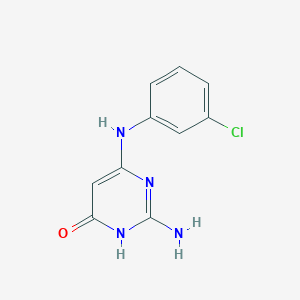
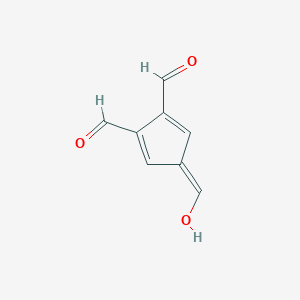
![Butanedioic acid, 2,3-bis[(3,4-dimethoxyphenyl)methyl]-](/img/structure/B14360192.png)
